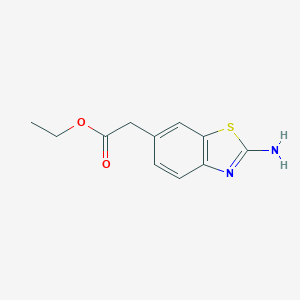

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-(2-amino-1,3-benzothiazol-6-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-2-15-10(14)6-7-3-4-8-9(5-7)16-11(12)13-8/h3-5H,2,6H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBYRGKVSKZCQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromine-Mediated Cyclization

The most widely documented method involves bromine-mediated cyclization of ethyl 4-aminophenylacetate with ethyl thiocyanate in acetic acid.

Reaction Conditions:

-

Reactants: Ethyl 4-aminophenylacetate (18 g), ethyl thiocyanate (29.3 g), bromine (6.2 mL).

-

Solvent: Acetic acid (120 mL).

-

Temperature: Initial cooling (10°C), followed by room temperature (1.5 hr) and heating (80°C for 2 hr).

-

Workup: Basification with 8 N NaOH, chloroform extraction, drying over MgSO₄, and reduced-pressure concentration.

-

Thiocyanation: Ethyl thiocyanate reacts with the amine group of ethyl 4-aminophenylacetate to form a thiourea intermediate.

-

Cyclization: Bromine facilitates electrophilic aromatic substitution, promoting ring closure to form the benzothiazole core.

-

Ester Retention: The acetic acid ethyl ester group remains intact due to its stability under acidic conditions.

Analytical Data:

Alternative Thiocyanate Sources

Potassium thiocyanate (KSCN) has been used in place of ethyl thiocyanate for benzothiazole syntheses, though with modifications:

Example Protocol (Adapted):

-

Reactants: Methyl 4-aminobenzoate, KSCN, bromine.

-

Solvent: Acetic acid.

Key Difference: Substituting ethyl thiocyanate with KSCN requires stoichiometric adjustments but reduces cost.

Solid-Phase Synthesis

Resin-Bound Acyl-Isothiocyanate Method

A traceless solid-phase approach employs carboxy-polystyrene resin -bound acyl-isothiocyanate and anilines:

Steps:

-

Immobilization: Aniline derivatives react with resin-bound acyl-isothiocyanate to form N-acyl, N′-phenyl-thioureas.

-

Cyclization: Microwave irradiation (150°C, 30 min) induces ring closure.

-

Cleavage: Hydrazine releases the 2-aminobenzothiazole product.

Advantages:

Limitations:

-

Limited applicability to ethyl ester derivatives.

Industrial-Scale Production

Optimization for Manufacturing

Industrial protocols prioritize cost efficiency and reproducibility:

Key Modifications:

-

Continuous Flow Reactors: Enhance heat transfer and reduce reaction time.

-

Catalyst Recycling: Bromine recovery systems minimize waste.

-

Solvent Choice: Acetic acid is preferred for its dual role as solvent and acid catalyst.

Typical Batch Process:

| Parameter | Value |

|---|---|

| Scale | 100 kg |

| Yield | 90–92% |

| Purity | >98% (HPLC) |

| Cost per Kilogram | $170–$200 (raw materials) |

Mechanistic Insights

Role of Bromine

Bromine acts as both an oxidizing agent and electrophile:

-

Oxidation: Converts thiourea intermediates to benzothiazoles.

-

Electrophilic Substitution: Activates the aromatic ring for cyclization.

Side Reactions:

-

Over-bromination at the 4-position if temperature exceeds 80°C.

-

Ester hydrolysis under prolonged basic conditions.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Solution-Phase | 93.66% | >95% | High | Moderate |

| Solid-Phase | 63% | >98% | Low | High |

| Industrial | 90–92% | >98% | Very High | High |

Trade-offs:

-

Solution-Phase: Optimal for small-scale R&D.

-

Industrial: Best for bulk production despite higher initial setup costs.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Amines or other reduced derivatives.

Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 2-aminobenzothiazole exhibit significant antimicrobial activity. For instance, studies have shown that certain compounds within this class are effective against pathogens such as Mycobacterium tuberculosis and other bacteria, making them potential candidates for new antibiotic therapies .

Anticancer Activity

Compounds derived from 2-amino-benzothiazole have been investigated for their anticancer properties. Specific derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting their potential as chemotherapeutic agents. The mechanism often involves the induction of apoptosis in cancer cells, highlighting their role as apoptosis inducers .

Anti-inflammatory and Analgesic Effects

Some studies report that benzothiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis. These compounds may inhibit inflammatory pathways, providing relief from pain and swelling .

Neuropharmacological Applications

The neuropharmacological potential of these compounds has been explored, particularly in relation to their effects on neurotransmission. Certain derivatives have shown promise as antidepressants and anticonvulsants, indicating their versatility in treating neurological disorders .

Organic Semiconductors

The unique electronic properties of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester make it a valuable building block for organic semiconductors. Its derivatives can be utilized in the fabrication of light-emitting diodes (LEDs) and other optoelectronic devices due to their tunable electronic characteristics .

Sensor Development

The compound has been employed in the development of chemical sensors. Its ability to interact with various analytes allows for the creation of sensitive detection systems for environmental monitoring and industrial applications .

Pesticides and Herbicides

Research has indicated that benzothiazole derivatives can act as effective pesticides and herbicides. Their biological activity against pests and weeds positions them as potential components in agricultural formulations aimed at enhancing crop protection .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against bacteria including M. tuberculosis |

| Anticancer | Induces apoptosis in cancer cell lines |

| Anti-inflammatory | Reduces inflammation in models of arthritis |

| Neuropharmacological | Potential antidepressant and anticonvulsant effects |

| Pesticidal | Activity against agricultural pests |

Case Studies

Recent literature highlights several case studies where this compound was utilized:

- Antimicrobial Efficacy : A study identified a series of benzothiazole derivatives with potent activity against multidrug-resistant Mycobacterium tuberculosis, showcasing their potential as new therapeutic agents .

- Anticancer Research : Another investigation revealed that specific derivatives exhibited selective cytotoxicity towards breast cancer cells, prompting further exploration into their mechanism of action and structure-activity relationships .

- Neuropharmacological Study : A recent review discussed the synthesis of various benzothiazole derivatives that showed promise in modulating neurotransmitter systems involved in mood regulation, indicating potential applications in treating depression .

Mechanism of Action

The mechanism of action of (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Ethyl 2-Methyl-1,3-benzothiazole-6-carboxylate

2-(2-Benzothiazolyl)acetic Acid Ethyl Ester

Ethyl {[3-(1,3-Benzothiazol-2-yl)-6-ethyl-4-oxo-4H-chromen-7-yl]oxy}acetate

- Substituents: Benzothiazol-2-yl linked to a chromenone ring via an ether bond.

- Molecular Formula: C₂₂H₁₉NO₅S.

- Molecular Weight : 409.45 g/mol .

- The ethyl ester group is part of an ether-linked side chain, altering solubility and metabolic pathways.

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Substituent (Position 2) | Substituent (Position 6) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|---|

| (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester | Amino | Ethyl ester | C₁₀H₁₀N₂O₂S | 222.26 | Enhanced H-bonding, moderate solubility |

| Ethyl 2-methyl-1,3-benzothiazole-6-carboxylate | Methyl | Ethyl ester | C₁₁H₁₁NO₂S | 229.27 | High lipophilicity, metabolic stability |

| 2-(2-Benzothiazolyl)acetic acid ethyl ester | None (direct linkage) | Ethyl ester | C₁₀H₉NO₂S | 223.25 | Reduced polarity, steric hindrance |

| Chromenone-linked benzothiazole derivative | Benzothiazol-2-yl | Ethyl ester (ether bond) | C₂₂H₁₉NO₅S | 409.45 | Large size, selective enzyme targeting |

Research Findings and Implications

- Amino Group Significance: The amino group in the target compound enhances interactions with biological targets, as seen in kinase inhibitors where hydrogen bonding is critical .

- Ester Group Role : Ethyl esters improve solubility and bioavailability compared to carboxylic acids, a trend observed across benzothiazole derivatives .

- Structural Complexity: Larger derivatives (e.g., chromenone-linked) show promise in targeted therapies but face challenges in pharmacokinetics due to size .

Biological Activity

(2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C₉H₈N₂O₂S

- Molecular Weight : 196.24 g/mol

The presence of both an amino group and a benzothiazole moiety contributes to its biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of 2-aminobenzothiazole exhibit significant inhibitory effects on various cancer cell lines. For instance:

- Inhibition of EGFR Kinase : Compounds similar to this compound have shown robust activity against epidermal growth factor receptor (EGFR) with IC₅₀ values ranging from 54.0 nM to 96 nM in different studies . This suggests potential use in targeting cancers driven by EGFR signaling.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that benzothiazole derivatives possess activity against both Gram-positive and Gram-negative bacteria:

- Activity Against Bacteria : The ethyl ester derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Other Biological Activities

In addition to anticancer and antimicrobial effects, this compound has been associated with:

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

- Antiviral Activity : There is emerging evidence supporting the antiviral potential of benzothiazole compounds, although specific data on this derivative remains limited .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Tyrosine Kinases : The compound acts as an inhibitor of specific tyrosine kinases, which are crucial in cancer cell proliferation and survival.

- Cell Cycle Regulation : Inhibition of key proteins involved in cell cycle regulation has been observed, leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that benzothiazole derivatives can modulate ROS levels, impacting cellular signaling pathways related to cancer progression .

Case Studies

Several case studies have demonstrated the efficacy of this compound in preclinical settings:

- Study on Cancer Cell Lines : A study evaluating the compound's effects on MCF-7 and PC3 cell lines reported IC₅₀ values ranging from 0.315 μM to 2.66 μM, indicating strong antiproliferative activity .

- Antimicrobial Testing : A series of experiments tested the compound against various bacterial strains, yielding promising results that support its use as a potential antibiotic .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2-Amino-benzothiazol-6-yl)-acetic acid ethyl ester, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via condensation of ethyl 2-aminothiazole-4-acetate with substituted bromoacetophenones under reflux in acetone, followed by basification and purification . Yield optimization involves adjusting reaction parameters:

- Solvent choice : Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution .

- Catalyst : Ultrasound irradiation (e.g., 50°C, 40 kHz) reduces reaction time and improves homogeneity .

- Workup : Controlled basification (pH 8–9) minimizes side-product formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies benzothiazole proton shifts (δ 6.8–7.5 ppm for aromatic protons) and ester carbonyl signals (δ 170–175 ppm) .

- IR Spectroscopy : Confirms ester C=O stretching (~1740 cm⁻¹) and benzothiazole C=N absorption (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 265.08) .

Q. How can the purity of this compound be assessed during synthesis?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity .

- Melting Point Analysis : Sharp melting points (e.g., 145–147°C) indicate crystalline purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for benzothiazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., acetamido vs. ester groups) on target binding using molecular docking .

- Dose-Response Curves : Quantify IC₅₀ values across multiple assays (e.g., enzyme inhibition vs. cellular toxicity) to distinguish specific vs. off-target effects .

Q. How can computational methods predict the environmental fate of this compound?

- Methodological Answer :

- Thermodynamic Calculations : Use Gaussian software (G3 level) to estimate gas-phase enthalpies of formation (ΔfH°(g)) and biodegradation pathways .

- QSAR Models : Predict logP (partition coefficient) and soil adsorption coefficients (Koc) to assess persistence in ecosystems .

Q. What advanced techniques improve regioselectivity in benzothiazole functionalization?

- Methodological Answer :

- Directed Metalation : Use tert-butoxycarbonyl (Boc) groups to direct lithiation at the 6-position .

- Microwave-Assisted Synthesis : Enhances regioselectivity in cyclization steps (e.g., 150°C, 20 min vs. 8-hour reflux) .

Q. How can isotopic labeling track metabolic transformations of this compound in biological systems?

- Methodological Answer :

- ¹³C-Labeling : Synthesize the compound with ¹³C at the acetate moiety for tracking via LC-MS/MS .

- In Vitro Incubation : Use liver microsomes to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data for benzothiazole derivatives?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., COX-2 inhibitors for enzyme studies) .

- Batch Reproducibility : Test multiple synthetic batches to rule out impurity-driven artifacts .

Q. What experimental designs mitigate variability in environmental persistence studies?

- Methodological Answer :

- Longitudinal Sampling : Measure compound degradation in soil/water matrices over 12–24 months .

- Cross-Validation : Combine laboratory microcosm data with field studies to account for abiotic factors (pH, temperature) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.